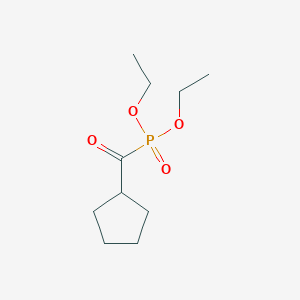
Diethyl (cyclopentanecarbonyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (cyclopentanecarbonyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclopentanecarbonyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (cyclopentanecarbonyl)phosphonate typically involves the reaction of diethyl phosphite with cyclopentanecarbonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the phosphite acts as a nucleophile, attacking the carbonyl carbon of the cyclopentanecarbonyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product and drive the reaction to completion.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl (cyclopentanecarbonyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl (cyclopentanecarbonyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme mechanisms involving phosphonate substrates.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of diethyl (cyclopentanecarbonyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, making it a potent inhibitor of enzymes that catalyze phosphoryl transfer reactions. This property is exploited in the design of enzyme inhibitors for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Diethyl phosphonate: Lacks the cyclopentanecarbonyl group, making it less sterically hindered and more reactive.
Cyclopentanecarbonyl chloride: Used as a precursor in the synthesis of diethyl (cyclopentanecarbonyl)phosphonate.
Phosphonic acids: Similar reactivity but different physical properties due to the presence of acidic protons.
Uniqueness: this compound is unique due to its combination of a phosphonate group with a cyclopentanecarbonyl moiety, providing a balance of reactivity and steric hindrance that can be fine-tuned for specific applications.
Eigenschaften
CAS-Nummer |
1490-10-4 |
|---|---|
Molekularformel |
C10H19O4P |
Molekulargewicht |
234.23 g/mol |
IUPAC-Name |
cyclopentyl(diethoxyphosphoryl)methanone |
InChI |
InChI=1S/C10H19O4P/c1-3-13-15(12,14-4-2)10(11)9-7-5-6-8-9/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
ZXPSUEIKGCGDHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(=O)C1CCCC1)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



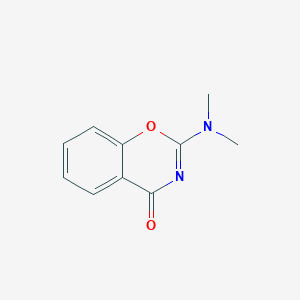
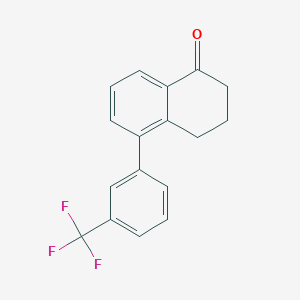
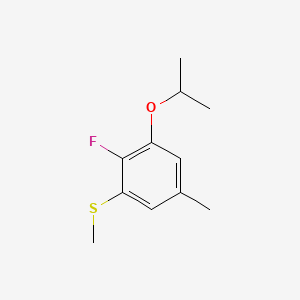
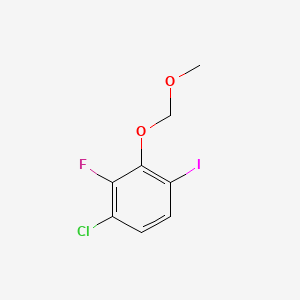

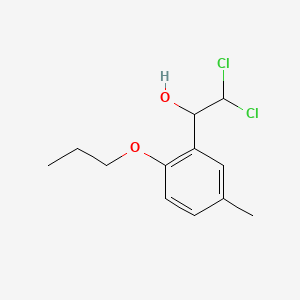
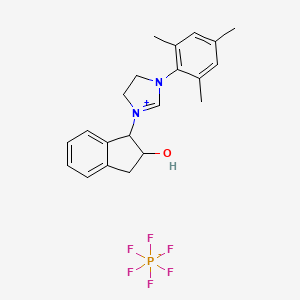
![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
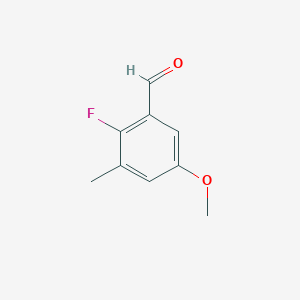
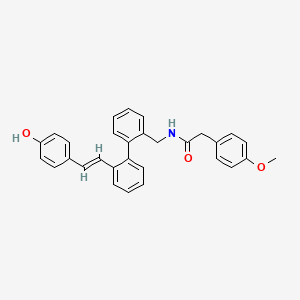
![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)

![2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)
